3-(5-chloro-2-hydroxy-4-methylphenyl)-4-phenyl-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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Overview
Description
3-(5-chloro-2-hydroxy-4-methylphenyl)-4-phenyl-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorinated hydroxyphenyl group, a phenyl group, and a pyridinylmethyl group, all connected to a dihydropyrrolo[3,4-c]pyrazol-6(2H)-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-hydroxy-4-methylphenyl)-4-phenyl-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactionsThe final step often involves cyclization to form the dihydropyrrolo[3,4-c]pyrazol-6(2H)-one core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(5-chloro-2-hydroxy-4-methylphenyl)-4-phenyl-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to alter the oxidation state of the nitrogen atoms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
3-(5-chloro-2-hydroxy-4-methylphenyl)-4-phenyl-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-hydroxy-4-methylphenyl)-4-phenyl-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methylphenol: Shares the chlorinated hydroxyphenyl group but lacks the complex dihydropyrrolo[3,4-c]pyrazol-6(2H)-one core.
Phenylpyridine derivatives: Contain the phenyl and pyridinyl groups but differ in the core structure.
Uniqueness
3-(5-chloro-2-hydroxy-4-methylphenyl)-4-phenyl-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is unique due to its combination of functional groups and core structure, which confer specific chemical reactivity and biological activity not found in simpler analogs .
Properties
Molecular Formula |
C24H19ClN4O2 |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
3-(5-chloro-2-hydroxy-4-methylphenyl)-4-phenyl-5-(pyridin-3-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H19ClN4O2/c1-14-10-19(30)17(11-18(14)25)21-20-22(28-27-21)24(31)29(13-15-6-5-9-26-12-15)23(20)16-7-3-2-4-8-16/h2-12,23,30H,13H2,1H3,(H,27,28) |
InChI Key |
OSONFRSYLMTTCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C2=NNC3=C2C(N(C3=O)CC4=CN=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
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